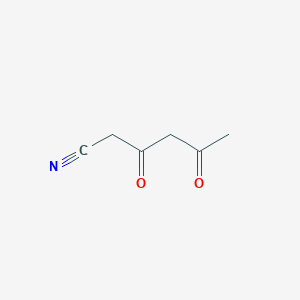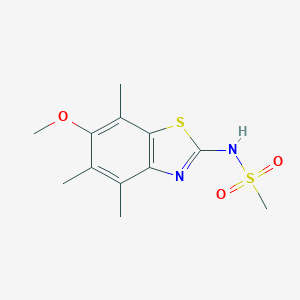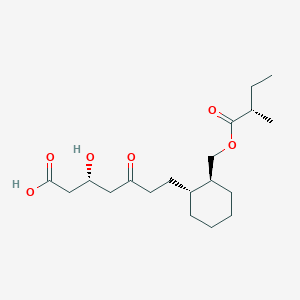
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate, also known as DMAC, is a versatile and important chemical compound in organic chemistry. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. DMAC possesses a unique structure that makes it an excellent candidate for various chemical reactions.
Mecanismo De Acción
The mechanism of action of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate is not well understood. However, it is believed that this compound reacts with various functional groups in the target molecule and forms covalent bonds. This covalent bond formation leads to the inhibition of the target molecule's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been shown to have anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to have antibacterial activity by inhibiting the growth of various bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has several advantages for lab experiments. It is readily available and relatively easy to synthesize. Additionally, this compound is stable under various reaction conditions and can be used in a wide range of chemical reactions. However, this compound is highly toxic and carcinogenic, which limits its use in certain lab experiments.
Direcciones Futuras
There are several future directions for methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate research. One direction is the development of new synthetic methods for this compound. Another direction is the investigation of the mechanism of action of this compound. Additionally, the development of new pharmaceuticals and agrochemicals based on this compound is another future direction. Finally, the exploration of the potential environmental and health effects of this compound is an important future direction.
Conclusion:
In conclusion, this compound is an important chemical compound in organic chemistry. It has numerous scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This compound has several advantages for lab experiments but also has limitations due to its toxicity. Future research directions for this compound include the development of new synthetic methods, investigation of the mechanism of action, and exploration of potential environmental and health effects.
Métodos De Síntesis
The synthesis of methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate can be achieved through a variety of methods. The most common method involves the reaction of methyl acrylate and tert-butyl nitrite in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction proceeds through a radical mechanism and yields this compound with high purity. Other methods include the reaction of methyl acrylate with sodium azide and the reaction of methyl acrylate with hydrazine.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate has found numerous applications in scientific research. It is used as a building block in the synthesis of various pharmaceuticals such as anti-cancer drugs, anti-inflammatory drugs, and antibiotics. This compound is also used in the synthesis of agrochemicals such as herbicides and insecticides. Additionally, this compound is used in the synthesis of fine chemicals such as fragrances and flavors.
Propiedades
Número CAS |
116471-08-0 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl (2R,3S)-2,3-dimethylaziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-4-5(2)7(4)6(8)9-3/h4-5H,1-3H3/t4-,5+,7? |
Clave InChI |
XIGIKLJRAHYDGZ-VAPWPJCZSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](N1C(=O)OC)C |
SMILES |
CC1C(N1C(=O)OC)C |
SMILES canónico |
CC1C(N1C(=O)OC)C |
Sinónimos |
1-Aziridinecarboxylic acid, 2,3-dimethyl-, methyl ester, (2R,3S)-rel- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Tert-butyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B40666.png)

![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)


![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)

